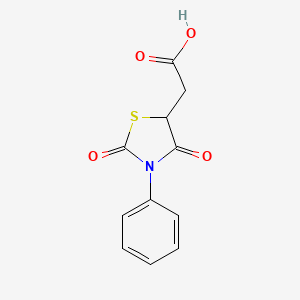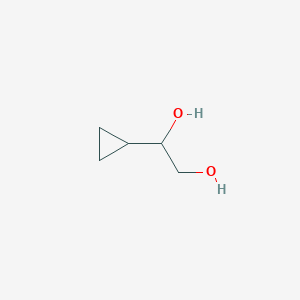
1-Cyclopropylethane-1,2-diol
説明
1-Cyclopropylethane-1,2-diol is a cyclic organic compound with the chemical formula C5H10O2. It has a molecular weight of 102.13 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
1-Cyclopropylethane-1,2-diol is a liquid at room temperature . It has a molecular weight of 102.13 .科学的研究の応用
Overview of Biologically Produced Diols
1,3-Propanediol and 2,3-butanediol are biologically produced diols with extensive applications, including in the synthesis of polymers and as solvents. The focus on downstream processing techniques for these diols, such as evaporation, distillation, and membrane filtration, highlights the importance of optimizing separation processes for cost-effectiveness and efficiency. Although 1-Cyclopropylethane-1,2-diol is not directly mentioned, the emphasis on biologically produced diols underscores the potential for similar compounds in industrial applications (Zhi-Long Xiu & A. Zeng, 2008).
Role in Ethylene Inhibition
1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor that has been studied extensively for its applications in prolonging the shelf life of fruits and vegetables. Its ability to prevent ethylene effects in a wide range of crops at low concentrations illustrates the significant potential for cyclopropyl compounds in agriculture and food preservation. This application is particularly relevant for 1-Cyclopropylethane-1,2-diol, suggesting its possible use in similar contexts to control ripening and senescence processes (S. Blankenship & J. Dole, 2003).
Advances in Catalytic Oxidation
Research on the selective catalytic oxidation of cyclohexene, which can lead to various products with different oxidation states, hints at the potential of 1-Cyclopropylethane-1,2-diol in chemical synthesis. The ability to control oxidation reactions to yield specific products is valuable in the chemical industry, suggesting that similar strategies could be applied to 1-Cyclopropylethane-1,2-diol for the production of specialized intermediates or products (Hongen Cao et al., 2018).
Cyclodextrin Inclusion Complexes
Cyclodextrins' capacity to form host–guest type inclusion complexes can significantly modify the properties of the guest molecules. This attribute makes them extensively useful in pharmaceuticals, food, and other industries. The potential for 1-Cyclopropylethane-1,2-diol to form inclusion complexes with cyclodextrins could open up new applications in drug delivery, food stabilization, and the enhancement of compound solubility or stability (E. D. Valle, 2004).
Polymer Applications
The use of 1,4:3,6-dianhydrohexitols in polymers, due to their rigidity, chirality, and renewable origin, points to the growing interest in employing unique diol structures in polymer synthesis. This suggests a promising area for 1-Cyclopropylethane-1,2-diol in the development of biodegradable, high-performance polymers, leveraging its structural properties for innovative material solutions (F. Fenouillot et al., 2010).
Safety And Hazards
特性
IUPAC Name |
1-cyclopropylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZHHMFIIQQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylethane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



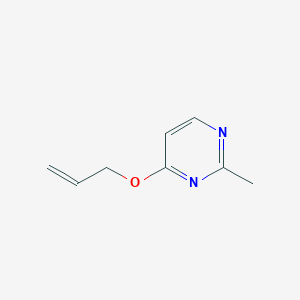

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-](/img/structure/B3407559.png)
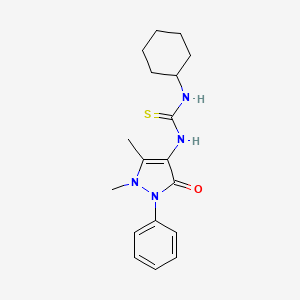
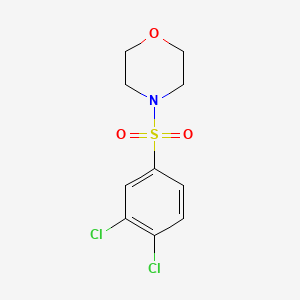
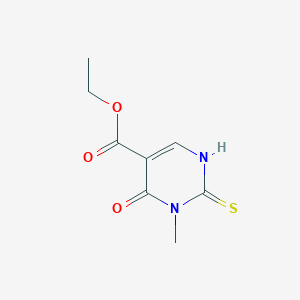
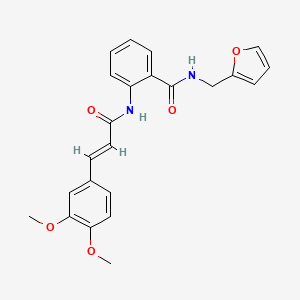
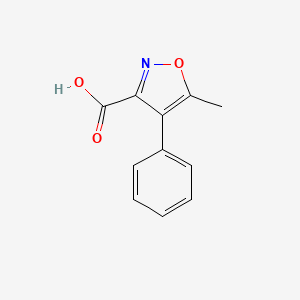
![2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate](/img/structure/B3407618.png)
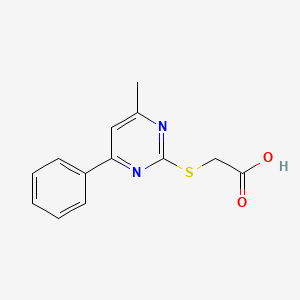
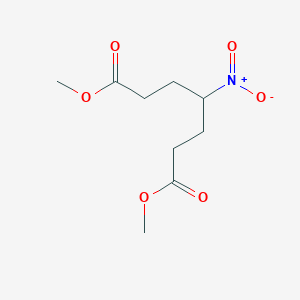
![4-[Methyl-(toluene-4-sulfonyl)-amino]-butyric acid](/img/structure/B3407634.png)
![5'-Fluoro-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B3407639.png)
